molecular formula C17H15F3O2 B1327500 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone CAS No. 898774-98-6

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327500
CAS No.: 898774-98-6
M. Wt: 308.29 g/mol
InChI Key: YFXHXYWJVOSMDM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Methoxyphenyltrifluoroborate
  • 3-Methoxyphenylpropionic acid

Comparison

Compared to similar compounds, 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both methoxy and trifluoromethyl groups on its aromatic rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-7-2-4-12(10-15)8-9-16(21)13-5-3-6-14(11-13)17(18,19)20/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXHXYWJVOSMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644240
Record name 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-98-6
Record name 1-Propanone, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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